molecular formula C24H22F3NO5S B12222220 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide

Cat. No.: B12222220
M. Wt: 493.5 g/mol
InChI Key: SYPWBVWFWLTMEI-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide is a benzamide derivative characterized by a complex substitution pattern. Its structure includes:

  • A benzamide core with a 4-methoxy group on the benzene ring.
  • An N-substituted tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) group, which introduces a saturated sulfur-containing ring with strong electron-withdrawing sulfone groups.
  • A furan-2-ylmethyl moiety substituted with a 3-(trifluoromethyl)phenyl group, enhancing lipophilicity and metabolic stability .

The molecular formula is C₂₃H₁₉F₄NO₄S (molecular weight: 481.5 g/mol), with a SMILES string of O=C(c1ccc(F)cc1)N(Cc1ccc(-c2cccc(C(F)(F)F)c2)o1)C1CCS(=O)(=O)C1 .

Properties

Molecular Formula

C24H22F3NO5S

Molecular Weight

493.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]benzamide

InChI

InChI=1S/C24H22F3NO5S/c1-32-20-7-5-16(6-8-20)23(29)28(19-11-12-34(30,31)15-19)14-21-9-10-22(33-21)17-3-2-4-18(13-17)24(25,26)27/h2-10,13,19H,11-12,14-15H2,1H3

InChI Key

SYPWBVWFWLTMEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Oxidation of Tetrahydrothiophene

The dioxidotetrahydrothiophene ring is synthesized via oxidation of tetrahydrothiophene using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. The reaction proceeds to sulfone formation, confirmed by ¹³C NMR (δ ~125–130 ppm for sulfone carbons).

Introduction of the Amine Group

Amination at the 3-position is achieved through nucleophilic substitution. For example, treating 3-bromo-1,1-dioxidotetrahydrothiophene with aqueous ammonia under reflux yields the amine derivative.

Functionalization of the Benzamide Core

Synthesis of 4-Methoxybenzoic Acid

4-Methoxybenzoic acid is commercially available or synthesized via methoxylation of p-hydroxybenzoic acid using dimethyl sulfate in alkaline conditions.

Direct Amidation Using Carboxylic Acid

Adapting the method from CN116217424A , 4-methoxybenzoic acid is reacted with ammonia gas in benzonitrile at 152°C for 6 hours (72% yield). Key parameters:

  • Solvent : Benzonitrile (high boiling point, inert).
  • Temperature : 150–155°C.
  • Ammonia flow rate : 80–100 mL/min.

This one-step method avoids intermediate ester or acyl chloride formation, reducing environmental impact.

Synthesis of the 5-[3-(Trifluoromethyl)Phenyl]Furan-2-yl)Methyl Group

Friedel-Crafts Alkylation

The trifluoromethylphenyl group is introduced via Friedel-Crafts alkylation of furan with 3-(trifluoromethyl)benzyl bromide in the presence of AlCl₃. The product is purified via distillation (yield: ~65%).

Bromination at the 5-Position

Bromination of the furan ring at the 5-position using N-bromosuccinimide (NBS) in CCl₄ yields 5-bromo-2-[(3-(trifluoromethyl)phenyl)methyl]furan.

Coupling of Fragments

N-Alkylation of the Benzamide Core

The 4-methoxybenzamide is alkylated with 5-[3-(trifluoromethyl)phenyl]furan-2-yl)methyl bromide using K₂CO₃ in DMF at 80°C. Monitoring by TLC confirms completion (12–16 hours).

Amide Coupling with Dioxidotetrahydrothiophen-3-Amine

The intermediate N-alkylated benzamide is coupled with 1,1-dioxidotetrahydrothiophen-3-amine using HATU/DIEA in DCM. Reaction conditions:

  • Coupling reagent : HATU (1.1 equiv).
  • Base : DIEA (3 equiv).
  • Temperature : 25°C, 24 hours.
  • Yield : ~68% after column chromatography (silica gel, ethyl acetate/hexane).

Purification and Characterization

Column Chromatography

The crude product is purified using silica gel chromatography with ethyl acetate/hexane (1:3 → 1:1 gradient). Rf = 0.4 (1:1 ethyl acetate/hexane).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, aromatic), 7.43–7.40 (m, 3H, furan and trifluoromethylphenyl), 4.52 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).
  • ¹³C NMR (101 MHz, CDCl₃): δ 168.2 (C=O), 160.7 (OCH₃), 130.0 (sulfone carbons), 125.5 (furan), 115.2 (CF₃).

Yield Optimization and Challenges

Solvent Effects

  • Benzonitrile vs. DMF : Benzonitrile provides higher yields (72%) for amidation but requires high temperatures. DMF is preferable for alkylation at lower temperatures.
  • Scale-up limitations : Exothermic reactions during ammonia introduction necessitate controlled gas flow.

Competing Side Reactions

  • Over-alkylation : Minimized by using stoichiometric alkylating agents.
  • Sulfone degradation : Avoid strong acids or reductants during coupling.

Alternative Synthetic Routes

Mitsunobu Reaction

An alternative coupling strategy uses the Mitsunobu reaction to link the dioxidotetrahydrothiophen-3-amine and benzamide fragments with DIAD/PPh₃ (yield: ~60%).

Solid-Phase Synthesis

Immobilizing the benzamide core on Wang resin enables stepwise coupling, though yields are lower (55%).

Industrial-Scale Considerations

Cost Analysis

  • Raw materials : 4-Methoxybenzoic acid ($120/kg), 3-(trifluoromethyl)benzyl bromide ($450/kg).
  • Solvent recovery : Benzonitrile recycling reduces costs by 30%.

Environmental Impact

  • Waste streams : Ammonia gas scrubbing and solvent distillation mitigate environmental harm.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding thiol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methyl iodide, potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism

Key Compound :

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide Molecular Formula: C₂₄H₂₂F₃NO₅S (MW: 493.5 g/mol) Structural Difference: The methoxy group is at the 3-position of the benzamide ring instead of 4 . Implications:
  • Electronic Effects : The 3-methoxy group may alter electron density distribution, affecting interactions with hydrophobic pockets in biological targets.
  • Steric Effects : Positional isomerism could influence binding affinity in enzyme-active sites.
Parameter Target Compound (4-methoxy) 3-Methoxy Analog
Molecular Formula C₂₃H₁₉F₄NO₄S C₂₄H₂₂F₃NO₅S
Molecular Weight (g/mol) 481.5 493.5
Methoxy Position 4 3
Fluorine Atoms 4 3
Agrochemical Benzamide Derivatives

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide):

  • Use : Fungicide targeting succinate dehydrogenase .
  • Structural Comparison :
    • Shares a benzamide core and trifluoromethyl group but lacks the tetrahydrothiophene sulfone and furan-methyl substituents.
    • Substituents: 2-trifluoromethyl and 3-isopropoxy groups on the benzamide ring.

Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide):

  • Use : Fungicide with a simpler benzamide structure .
  • Key Difference : Lacks electronegative groups (e.g., sulfone, trifluoromethyl), reducing metabolic stability compared to the target compound.
Parameter Target Compound Flutolanil Mepronil
Core Structure Benzamide Benzamide Benzamide
Key Substituents 4-methoxy, sulfone, CF₃ 2-CF₃, 3-isopropoxy 2-methyl, 3-isopropoxy
Bioactivity Unconfirmed Fungicidal Fungicidal
Metabolic Stability High (CF₃, sulfone) Moderate Low
Sulfur-Containing Analogues

Example :

  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ():
    • Features a dihydrothienylidene group instead of tetrahydrothiophene sulfone.
    • Key Differences :
  • Solubility : Sulfone groups improve aqueous solubility compared to unsaturated sulfur rings.
Parameter Target Compound Dihydrothienylidene Analog
Sulfur Group Tetrahydrothiophene sulfone Dihydrothienylidene
Electron Properties Strong EWG Moderate EWG
Aqueous Solubility Higher Lower

Comparison with Triazole Derivatives () :

  • Triazoles (e.g., compounds [7–9]) exhibit tautomerism (thione-thiol equilibrium), while the target compound’s sulfone group prevents such behavior, ensuring structural stability .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide is a complex organic compound with a molecular formula of C24H22F3NO5S and a molecular weight of 493.5 g/mol. This compound features several notable structural components, including a dioxidotetrahydrothiophenyl group, a methoxy group, and a trifluoromethylphenyl-furan moiety, which suggest its potential for various biological activities.

Structural Features

ComponentDescription
Dioxidotetrahydrothiophenyl Group Contributes to the compound's chemical reactivity and potential biological interactions.
Methoxy Group Enhances lipophilicity, aiding in membrane permeability.
Trifluoromethyl Group Increases biological activity through enhanced lipophilicity and hydrophobic interactions.

Biological Activity

Research indicates that this compound may exhibit significant biological activities, particularly as an anti-inflammatory agent and potentially possessing anticancer properties . The mechanism of action likely involves modulation of specific molecular targets such as enzymes or receptors involved in inflammatory processes or cell proliferation.

Anti-inflammatory Activity

Preliminary studies have suggested that the compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response. This inhibition can lead to reduced inflammation in various models.

Anticancer Properties

The compound's structure allows it to interact with multiple cellular pathways involved in cancer progression. It may induce apoptosis in cancer cells by activating caspases or inhibiting survival pathways.

The proposed mechanism involves:

  • Inhibition of Enzymatic Activity : The compound fits into the active sites of enzymes like COX-2, inhibiting their function.
  • Modulation of Signaling Pathways : It may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer.

Study 1: Anti-inflammatory Effects

In a study conducted on murine models, this compound was administered at varying doses. Results indicated a significant reduction in edema and inflammatory markers compared to control groups.

Study 2: Anticancer Activity

A cell line study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in several cancer types, including breast and lung cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathways.

Summary of Research Findings

Study TypeFindings
Anti-inflammatorySignificant reduction in edema and inflammatory markers in murine models.
AnticancerDose-dependent decrease in viability of breast and lung cancer cell lines; induction of apoptosis observed.

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